molecular formula C11H13F3N2O2S B2473675 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine CAS No. 565192-03-2

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2473675
CAS No.: 565192-03-2
M. Wt: 294.29
InChI Key: ORKWJTQNAUIMAZ-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C11H13F3N2O2S . It is often used in proteomics research .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring bound to a benzenesulfonyl group with a trifluoromethyl group attached to the benzene ring . The molecular weight is 294.29 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine derivatives have been explored for their potential in synthesizing novel compounds with antimicrobial properties. For instance, Mallesha and Mohana (2011) synthesized a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, exhibiting significant antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2011). This highlights the compound's role in developing new antimicrobial agents.

Molecular Structure Analysis

The crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of novel piperazine derivatives have been conducted to understand their molecular properties and interactions. Studies by Kumara et al. (2017) on compounds including 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine demonstrate detailed insights into the molecular arrangement and intermolecular contacts, facilitating the design of functionally targeted molecules (Kumara et al., 2017).

Inhibition of Human Acetylcholinesterase

Piperazine derivatives, including those related to this compound, have been shown to inhibit human acetylcholinesterase, a target for Alzheimer's disease treatment. Varadaraju et al. (2013) discuss the binding of various piperazine derivatives at critical sites of acetylcholinesterase, suggesting their potential in developing therapeutics for neurodegenerative diseases (Varadaraju et al., 2013).

Design and Synthesis for Drug Discovery

The diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, as reported by Sánchez-Roselló et al. (2014), highlights the compound's utility as a building block in drug discovery. Their methodology allows for the production of enantiomerically pure, stereochemically defined piperazines, crucial for developing new medicinal chemistry scaffolds (Sánchez-Roselló et al., 2014).

Antiproliferative Activity

Research into novel 1-(2-aryl-2-adamantyl)piperazine derivatives, such as those explored by Fytas et al. (2015), demonstrates the antitumor properties of these compounds against various cancer cell lines. This signifies the role of this compound derivatives in developing anticancer therapies (Fytas et al., 2015).

Future Directions

The future directions for research on 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields such as medicinal chemistry and proteomics research .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-3-1-2-4-10(9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKWJTQNAUIMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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